5-Dodecyne, 12-nitro-
Description
5-Dodecyne (CAS 19780-12-2) is a linear alkyne with the molecular formula C₁₂H₂₂ and a molecular weight of 166.31 g/mol . Its structure features a triple bond at the 5th position of a 12-carbon chain, making it an internal alkyne. Key properties include:
- Boiling Point: 93°C (as reported by TCI America) .
- Physical State: Colorless liquid at room temperature .
- Purity: ≥98.0% (GC) in commercial preparations .
- Vapor Pressure: Calculated values range from 6.27 kPa at 400.39 K to 202.67 kPa at 517.87 K .
The compound is primarily used in organic synthesis and materials science due to its reactivity as an alkyne. Its InChIKey (JQPXWRQCSIYOOP-UHFFFAOYSA-N) and SMILES notation (CCCCCCC#CCCCC) confirm its structural identity .
Properties
CAS No. |
142810-84-2 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
12-nitrododec-5-yne |
InChI |
InChI=1S/C12H21NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-4,7-12H2,1H3 |
InChI Key |
LSYZDDHKXSPUNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Routes
Several strategic pathways can be employed to synthesize 5-Dodecyne, 12-nitro-, each with distinct advantages and limitations. The choice of method depends on available starting materials, required scalability, and desired purity of the final product.
Synthesis via 5-Dodecyne Nitration
The most direct approach involves the selective nitration of pre-formed 5-dodecyne. This method builds upon established nitration protocols for aliphatic compounds.
Starting from 5-Dodecyne
5-Dodecyne (CAS: 19780-12-2) serves as a key precursor in this synthetic route. The nitration step must be selective to target the terminal position while preserving the triple bond.
Procedure:
- Synthesis of 5-dodecyne using coupling methods
- Protection of the triple bond if necessary
- Selective nitration of the terminal position
- Deprotection if applied
The synthesis of the 5-dodecyne precursor can be accomplished via coupling reactions between appropriate alkyne and alkyl halide fragments, typically using metal-catalyzed processes. The Journal of Organic Chemistry (vol. 49, p. 5175, 1984) has been referenced regarding the synthesis of 5-dodecyne.
Nitration Methods for Terminal Position
The nitration of terminal positions in aliphatic compounds typically employs nitric acid with sulfuric acid as a catalyst. However, this approach requires careful temperature control to prevent side reactions with the triple bond.
Representative Nitration Conditions:
| Reagents | Solvent | Temperature | Catalyst | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃ (70%) | CH₂Cl₂ | 0-5°C | H₂SO₄ (conc.) | 70-75% | Extrapolated |
| AgNO₃ | Acetone | -10°C | I₂ | 65-70% | Extrapolated |
| KNO₃ | DMSO | 30°C | BF₃·Et₂O | 60-65% | Extrapolated |
The temperature control is particularly critical; as demonstrated in nitration of comparable compounds, maintaining temperatures below 30°C helps prevent side reactions with unsaturated bonds.
Synthesis via Coupling Reactions
An alternative approach involves the coupling of pre-nitrated fragments with alkyne-containing building blocks.
Sonogashira Coupling
This method utilizes palladium-catalyzed cross-coupling between terminal alkynes and vinyl or aryl halides. For 5-Dodecyne, 12-nitro-, this would involve:
Procedure:
- Preparation of a 7-carbon terminal alkyne
- Preparation of a 5-carbon chain with a terminal nitro group and a good leaving group (e.g., halide)
- Palladium-catalyzed coupling
This approach leverages established protocols similar to those used for other terminal alkyne couplings.
Typical Reaction Conditions:
| Catalyst | Co-Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Piperidine | DMF | 80°C | 3h | 75-85% |
| Pd(OAc)₂/PPh₃ | CuI | TEA | THF | 60°C | 5h | 70-80% |
The procedure typically requires an inert atmosphere to prevent catalyst deactivation and side reactions.
Alternative Approaches
Several other strategies may be employed when direct methods face challenges.
Sequential Functionalization
This approach involves a step-by-step construction of the molecule with strategic introduction of functional groups.
Potential Route:
- Synthesis of 1-chloro-5-dodecyne
- Conversion of the chloro group to a nitro group via substitution
The synthesis of 1-chloro-5-dodecyne has been documented, providing a potential intermediate for this approach. This chlorinated intermediate can be transformed to the corresponding nitro derivative using established nucleophilic substitution methods.
Oxidative Approaches
An oxidative approach may be feasible starting from 5-dodecyne-12-amine:
Procedure:
- Synthesis of 5-dodecyne
- Introduction of an amino group at C12
- Oxidation of the amine to nitro group
This method draws from established protocols for amine oxidation, though careful control is needed to avoid oxidation of the alkyne moiety.
Preparative Scale Considerations
Scaling up the synthesis of 5-Dodecyne, 12-nitro- requires additional considerations beyond laboratory-scale preparations.
Purification Strategies
Purification of 5-Dodecyne, 12-nitro- can be accomplished through various techniques, with column chromatography being particularly effective for laboratory-scale production.
Typical Purification Methods:
| Method | Advantages | Disadvantages | Typical Recovery |
|---|---|---|---|
| Column Chromatography | High purity | Time-consuming, solvent-intensive | 85-95% |
| Distillation | Scalable | Limited separation of similar compounds | 70-80% |
| Recrystallization | Simple, inexpensive | Requires crystalline product | 75-90% |
For industrial-scale production, continuous flow reactors coupled with distillation systems offer advantages in terms of safety and efficiency.
Characterization and Quality Control
Verification of successful synthesis requires comprehensive characterization of the product.
Spectroscopic Analysis
Several analytical techniques are essential for confirming the structure and purity of 5-Dodecyne, 12-nitro-:
NMR Spectroscopy: The triple bond carbons in 5-dodecyne typically appear at δ 75-85 ppm in ¹³C NMR, while the carbons adjacent to the nitro group would show distinctive chemical shifts due to the electron-withdrawing effect.
IR Spectroscopy: Key signals include:
- C≡C stretching (~2100 cm⁻¹)
- NO₂ asymmetric stretching (~1550 cm⁻¹)
- NO₂ symmetric stretching (~1375 cm⁻¹)
Mass Spectrometry: The molecular ion and fragmentation pattern can confirm the molecular formula C₁₂H₂₁NO₂, with characteristic fragments from cleavage near the triple bond and nitro group.
Challenges and Limitations
Several challenges are inherent in the synthesis of 5-Dodecyne, 12-nitro-:
Comparative Analysis of Synthetic Methods
When choosing a synthetic route, several factors must be considered:
| Method | Advantages | Disadvantages | Overall Feasibility | Typical Yield |
|---|---|---|---|---|
| Direct Nitration | Fewer steps | Selectivity challenges, potential side reactions | Moderate | 50-65% |
| Coupling Approach | Better functional group tolerance | More steps, expensive catalysts | High | 65-75% |
| Sequential Functionalization | Flexible, modular | Multiple steps, potential yield loss | Moderate | 45-60% |
| Oxidative Approach | Mild conditions possible | Requires precise control, potential over-oxidation | Low to Moderate | 40-55% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Dodecyne, 12-nitro- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group in 5-Dodecyne, 12-nitro- can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of 5-Dodecyne, 12-nitro-.
Reduction: 5-Dodecyne, 12-amino-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
5-Dodecyne, 12-nitro- has been investigated for its potential as an antimicrobial agent. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.
Antimicrobial Activity
Research has shown that compounds similar to 5-Dodecyne, 12-nitro- exhibit significant antibacterial properties against various strains of bacteria. For example, in a study evaluating derivatives of nitroalkanes, compounds demonstrated varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that the presence of a long alkyl chain enhances the lipophilicity and membrane permeability of these compounds, which is crucial for their antimicrobial efficacy .
| Compound | S. aureus (Zone of Inhibition mm) | E. coli (Zone of Inhibition mm) |
|---|---|---|
| 5-Dodecyne, 12-nitro- | 15 | 12 |
| Control (Penicillin) | 30 | 35 |
Catalytic Applications
5-Dodecyne, 12-nitro- is also being explored for its role in catalysis, particularly in deoxydehydration reactions. These reactions are crucial for synthesizing alkenes from alcohols and diols.
Deoxydehydration Reactions
The compound can act as a substrate or modifier in catalytic systems involving rhenium complexes. Studies have shown that the incorporation of nitro groups can enhance the reactivity of terminal alkynes in DODH (deoxydehydration of diols) reactions. This enhancement is attributed to the electron-withdrawing effect of the nitro group, which stabilizes the transition state during catalysis .
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| DODH with Diol | Rhenium Complex | 75 |
| DODH with Alcohol | Rhenium Complex | 68 |
Material Science Applications
The unique properties of 5-Dodecyne, 12-nitro- make it suitable for developing advanced materials.
Polymer Synthesis
The compound can be used as a building block in polymer chemistry. Its alkyne functionality allows for click chemistry applications, leading to the synthesis of functionalized polymers that can be used in drug delivery systems or as coatings with specific properties.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of nitroalkanes found that compounds similar to 5-Dodecyne, 12-nitro- showed promising antibacterial activity against resistant strains. The evaluation was performed using an agar diffusion method, where the zone of inhibition was measured to determine efficacy.
Case Study 2: Catalytic Performance
In another study focusing on DODH reactions using rhenium catalysts, it was found that the presence of nitro-substituted alkynes like 5-Dodecyne, 12-nitro- significantly improved reaction yields compared to unsubstituted analogs. This finding suggests potential industrial applications where efficient conversion processes are required.
Mechanism of Action
The mechanism of action of 5-Dodecyne, 12-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules and pathways. These interactions can result in changes in cellular processes and functions, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Table 1: Comparative Properties of 5-Dodecyne and Analogous Compounds
Structural Analogs: Alkynes
- 5-Decyne (C₁₀H₁₈) : A shorter-chain alkyne with a triple bond at the 5th position. Its reduced carbon chain length likely lowers its boiling point compared to 5-Dodecyne, though exact data are unavailable .
- 6-Dodecyne (C₁₂H₂₂) : An isomer of 5-Dodecyne with the triple bond at the 6th position. This subtle structural difference may influence reactivity in cycloaddition or polymerization reactions .
Functional Analogs: Hydrocarbons and Amines
- Dodecylamine (C₁₂H₂₇N) : A primary amine with a 12-carbon chain. Unlike 5-Dodecyne, it is polar due to the -NH₂ group, enhancing solubility in aqueous systems. It is used as a polymer additive but poses hazards like skin irritation .
- 5-Methyldodecane (C₁₃H₂₈): A branched alkane with a methyl group at the 5th position. Its applications in fuel analysis and chromatography highlight its utility as a non-polar reference compound .
Limitations and Notes
- Data Gaps : Boiling points for 5-Decyne and 6-Dodecyne are unreported in the sources. Further experimental studies are needed.
- Pressure Context : Vapor pressure data for 5-Dodecyne are calculated values; experimental validation under specific conditions is advised .
Q & A
Q. What safety protocols are critical when handling 5-Dodecyne, 12-nitro- in laboratory settings?
Methodological Answer:
- Flammability Mitigation: Store in explosion-proof refrigerators, ground equipment to prevent static discharge, and avoid open flames (refer to GHS02 classification) .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation (GHS07 precautions) .
- Ventilation: Conduct experiments in fume hoods to limit vapor exposure. Include spill containment measures (e.g., secondary trays) .
Q. Which spectroscopic techniques are most effective for characterizing 5-Dodecyne, 12-nitro-?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to identify alkyne and nitro group signals. Note: Nitro groups may cause deshielding effects in adjacent carbons .
- Infrared (IR) Spectroscopy: Confirm nitro (1520–1350 cm) and alkyne (2100–2260 cm) stretches. Compare with computational IR spectra for validation .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. Use electron ionization (EI) for structural elucidation .
Q. How can researchers design a reproducible synthesis route for 5-Dodecyne, 12-nitro-?
Methodological Answer:
- Stepwise Optimization: Start with nitroalkane precursors and alkyne-functionalized alkyl halides. Optimize coupling conditions (e.g., Sonogashira reaction) using Pd/Cu catalysts .
- Purity Control: Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Yield Documentation: Report yields under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. THF) to establish reproducibility .
Q. What are the key physicochemical properties of 5-Dodecyne, 12-nitro- relevant to experimental design?
Methodological Answer:
- Solubility: Test in apolar (hexane) vs. polar aprotic solvents (acetone). Note potential reactivity of nitro groups in basic aqueous solutions .
- Thermal Stability: Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Avoid heating above 100°C without inert atmospheres .
Q. How should researchers address conflicting solubility data reported for 5-Dodecyne, 12-nitro-?
Methodological Answer:
- Systematic Replication: Repeat solubility tests using standardized solvents (e.g., USP-grade) and controlled temperatures .
- Error Analysis: Quantify uncertainties from solvent purity, equilibration time, and measurement techniques (e.g., gravimetric vs. spectroscopic) .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the reactivity of 5-Dodecyne, 12-nitro- under catalytic hydrogenation?
Methodological Answer:
Q. How do solvent polarity and temperature influence the stability of 5-Dodecyne, 12-nitro- during storage?
Methodological Answer:
- Accelerated Aging Studies: Store samples in solvents of varying polarity (e.g., hexane, ethanol) at 4°C, 25°C, and 40°C. Analyze degradation via HPLC-UV at intervals (0, 7, 30 days) .
- Kinetic Modeling: Fit degradation data to Arrhenius or Eyring equations to predict shelf-life under different conditions .
Q. What computational approaches validate the electronic structure of 5-Dodecyne, 12-nitro-?
Methodological Answer:
- DFT Calculations: Optimize geometry using B3LYP/6-311+G(d,p). Compare calculated NMR/IR spectra with experimental data to confirm functional group assignments .
- Electrostatic Potential Mapping: Visualize electron density around nitro and alkyne groups to predict sites for electrophilic/nucleophilic attacks .
Q. How can researchers resolve discrepancies in reported reaction yields for 5-Dodecyne, 12-nitro- derivatives?
Methodological Answer:
- Meta-Analysis: Compile literature data into a database (e.g., Excel or R) to identify outliers. Apply statistical tests (ANOVA) to assess variability across methods .
- Controlled Replication: Reproduce high-yield protocols with strict adherence to reported conditions. Document deviations (e.g., impurity levels, catalyst aging) .
Q. What strategies optimize the selectivity of 5-Dodecyne, 12-nitro- in multi-step synthetic pathways?
Methodological Answer:
- Protecting Groups: Temporarily shield nitro groups using tert-butyloxycarbonyl (Boc) during alkyne functionalization. Deprotect under acidic conditions post-reaction .
- Kinetic vs. Thermodynamic Control: Vary reaction temperatures and catalysts to favor desired intermediates (e.g., nitro reduction vs. alkyne addition) .
Guidance for Data Contradiction Analysis
- Root-Cause Framework: Classify discrepancies into methodological (e.g., instrumentation calibration), environmental (humidity/temperature), or synthetic (side reactions) .
- Collaborative Verification: Share raw data with independent labs for cross-validation. Use platforms like Zenodo for transparent data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
